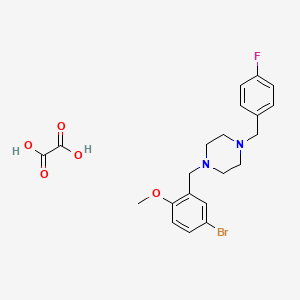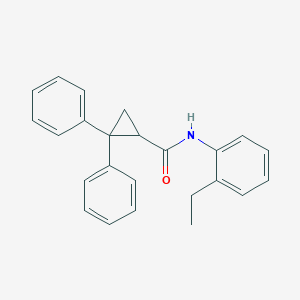![molecular formula C17H19ClO3 B5018857 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5018857.png)
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a chlorophenoxy group, a propoxy chain, and a methoxy-methylbenzene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 3-(4-chlorophenoxy)propane. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-(4-chlorophenoxy)-1,2-propanediol
- 4-chlorophenylpropionic acid
- 1-[3-(4-chlorophenoxy)propyl]-4-piperidinyl-diphenylmethanol
Comparison: 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific structural features, such as the presence of both a methoxy and a methyl group on the benzene ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMBAWNSZJEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)
![3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)

![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)
![1-allyl-5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018792.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B5018793.png)
![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5018811.png)
![6-[(2,4-Dimethylphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene](/img/structure/B5018822.png)


![N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B5018850.png)
![1,1'-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B5018860.png)
![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)
![isopropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5018892.png)
